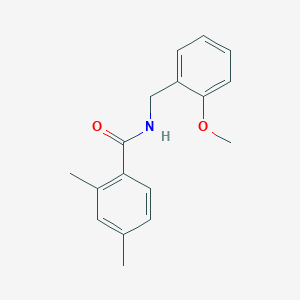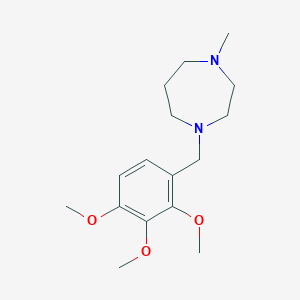
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 'TFNB' and is a member of the nitrobenzene family of compounds. TFNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is not fully understood. However, it is believed that the compound interacts with electron-donating molecules, such as organic semiconductors, through pi-pi stacking interactions. This interaction results in the formation of charge transfer complexes, which can enhance the electron-transporting properties of the compound.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene in lab experiments is its excellent electron-transporting properties. This makes it a potential candidate for use in various organic electronic devices. However, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the compound is insoluble in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. One area of research is the development of new synthetic methods to produce the compound in larger quantities and at a lower cost. Another area of research is the exploration of the compound's potential applications in other areas, such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a unique compound with potential applications in various fields of scientific research. Its excellent electron-transporting properties make it a potential candidate for use in organic electronic devices, while its potential applications in catalysis and energy storage are also being explored. Further research is needed to fully understand the compound's mechanism of action and potential impact on human health and the environment.
Synthesis Methods
The synthesis of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene involves the reaction of 2-methyl-5-nitrobenzyl chloride with 1,3,5-trifluorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics. TFNB has been found to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). TFNB has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-3-11(18(19)20)4-9(8)5-12-13(16)6-10(15)7-14(12)17/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIWLSXDZLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5545853 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)




![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)


![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)



